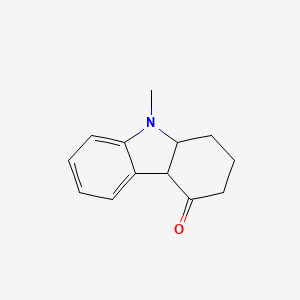

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is a heterocyclic compound with the molecular formula C13H13NO It is a derivative of carbazole, a tricyclic aromatic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one with a 2-methylimidazole derivative in an organic solvent or a mixture of organic solvent and water in the presence of a halosilane compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the processes used in laboratory synthesis can often be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

Antiemetic Agents

One of the most notable applications of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is its use in the synthesis of ondansetron, a well-known antiemetic drug used to prevent nausea and vomiting caused by cancer chemotherapy or surgery. Ondansetron acts as a selective antagonist of the serotonin 5-HT₃ receptor .

The synthesis pathway for ondansetron involves the conversion of this compound into various derivatives through processes that include reactions with formaldehyde and dimethylamine . This highlights the compound's role as a precursor in developing effective antiemetic therapies.

Antimycobacterial Activity

Research indicates that derivatives of carbazole compounds exhibit antimycobacterial properties. For instance, studies have shown that certain carbazole derivatives can inhibit the growth of Mycobacterium tuberculosis . This suggests potential applications for this compound in developing new treatments for tuberculosis.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of carbazole derivatives. The following table summarizes key findings related to the compound's applications:

Case Study 1: Ondansetron Development

Ondansetron is synthesized from this compound through a series of chemical reactions involving methylation and cyclization processes. The efficacy of ondansetron in clinical settings has been well-documented, showing significant reduction in chemotherapy-induced nausea and vomiting (CINV) compared to placebo treatments .

Case Study 2: Novel Antimycobacterial Agents

In a study examining novel antimycobacterial agents derived from carbazole structures, researchers synthesized several derivatives based on this compound. The results indicated that specific modifications enhanced activity against resistant strains of Mycobacterium tuberculosis . This research paves the way for developing new therapeutic strategies against tuberculosis.

Mécanisme D'action

The mechanism of action of 9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one involves its interaction with specific molecular targets, such as serotonin receptors. It acts as a selective inhibitor of the serotonin 5-HT3 receptor type, which is involved in the regulation of nausea and vomiting . By blocking these receptors, the compound can prevent the transmission of signals that trigger these responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one

- 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

- 9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one

Uniqueness

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is unique due to its specific structural features and its ability to selectively inhibit serotonin 5-HT3 receptors. This makes it particularly valuable in the development of antiemetic drugs used to treat nausea and vomiting caused by chemotherapy and other medical treatments .

Activité Biologique

9-Methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one is a heterocyclic compound with the molecular formula C13H15NO. It is a derivative of carbazole, which is known for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its selective inhibition of serotonin receptors, particularly the 5-HT3 receptor, which plays a significant role in the regulation of nausea and vomiting.

Synthetic Routes

The synthesis of this compound typically involves cyclization reactions. One common method includes the reaction of 9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one with a 2-methylimidazole derivative in an organic solvent or a mixture of solvents under specific conditions. This process can be adapted for industrial production with modifications to enhance safety and efficiency.

| Property | Value |

|---|---|

| Molecular Formula | C13H15NO |

| Molecular Weight | 201.26 g/mol |

| Density | 1.130 ± 0.06 g/cm³ (20 ºC) |

| Boiling Point | 327.2 ± 42.0 ºC |

| Melting Point | 224 - 226 ºC |

The primary mechanism of action for this compound involves its interaction with serotonin receptors. It acts as a selective antagonist for the serotonin 5-HT3 receptor. This receptor is crucial in mediating nausea and vomiting responses, making this compound particularly valuable in developing antiemetic medications .

Therapeutic Applications

Research indicates that this compound may have potential therapeutic effects in treating various conditions related to serotonin dysregulation:

- Antiemetic Applications : Due to its action on the 5-HT3 receptor, it is being investigated for its efficacy in preventing nausea and vomiting associated with chemotherapy and postoperative recovery.

- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties against prion diseases by inhibiting prion protein aggregation .

Anti-Prion Activity

A study evaluated several derivatives of carbazole compounds for their anti-prion activity in TSE-infected cells. The findings indicated that specific structural features—like a hydroxy group at the 2-position—enhanced anti-prion activity significantly. One derivative was found to be eight times more effective than the lead compound GJP14 .

Serotonin Receptor Interaction

Research has demonstrated that compounds similar to this compound can selectively inhibit the serotonin receptors involved in various physiological processes. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .

Comparison with Similar Compounds

The biological activity of this compound can be compared to other carbazole derivatives:

| Compound Name | Activity Type |

|---|---|

| 9-Methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | Moderate antiemetic properties |

| 6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one | Potential neuroprotective effects |

| GJP14 (related derivative) | Significant anti-prion activity |

Propriétés

IUPAC Name |

9-methyl-2,3,4a,9a-tetrahydro-1H-carbazol-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12(13)15/h2-3,5-6,11,13H,4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVJGLJCNVYGBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCCC(=O)C2C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.